molecular formula C6H5Cl2N3 B2951054 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride CAS No. 2230804-22-3

5-Chloroimidazo[1,2-a]pyrimidine hydrochloride

Cat. No.: B2951054
CAS No.: 2230804-22-3
M. Wt: 190.03
InChI Key: KHWGBJIUCBQEMP-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic organic compound featuring a fused imidazole and pyrimidine ring system with a chlorine substituent at the 5-position. Its molecular formula is C₆H₄ClN₃ (free base), with an average mass of 153.569 g/mol and a monoisotopic mass of 153.009375 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key identifiers include ChemSpider ID 24598191 and CAS RN 219763-85-6 (free base) .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.ClH/c7-5-1-2-8-6-9-3-4-10(5)6;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGBJIUCBQEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=N1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230804-22-3
Record name 5-chloroimidazo[1,2-a]pyrimidine hydrochloride
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chlorine Position and Ring System Variations

5-Chloroimidazo[1,2-a]pyridine Hydrochloride
  • Molecular Formula : C₇H₆ClN₃ (free base).
  • Key Differences : Replaces the pyrimidine ring with a pyridine ring.
  • Similarity Score : 0.69 (structural similarity to the pyrimidine variant) .
  • Applications : Widely used in Suzuki-Miyaura coupling reactions, achieving 77% yield in direct arylation with bromobenzene .
7-Chloroimidazo[1,2-a]pyridine
  • Molecular Formula : C₇H₅ClN₂.
  • Key Differences : Chlorine at the 7-position on the pyridine ring.
  • Similarity Score : 0.61 .
  • Reactivity : Lower yields in cross-coupling reactions compared to 5-chloro derivatives due to steric and electronic effects .
5-Chloro-7-methylimidazo[1,2-a]pyrimidine Hydrochloride
  • Molecular Formula : C₇H₆ClN₃ (free base).
  • Key Differences : Additional methyl group at the 7-position.
  • Structural Data : SMILES CC1=NC2=NC=CN2C(=C1)Cl; InChIKey SEZYMVNWXJBYBC-UHFFFAOYSA-N .

Functional Group Derivatives

Chloroimidazo-pyridine Carboxylic Acids
  • Examples :
    • 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (C₈H₅ClN₂O₃).
    • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (C₈H₅ClN₂O₂).
  • Key Features : Carboxylic acid groups at the 2-position enable conjugation or salt formation.
  • Purity : Available at 95–99% purity from suppliers like Combi-Blocks and Thermo Scientific .
6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
  • Molecular Formula : C₁₄H₁₁ClN₄O.

Halogen-Substituted Analogues

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrimidine
  • Key Differences : Bromine at the 6-position and a chloromethyl substituent.
  • Reactivity : Bromine enhances electrophilicity, facilitating nucleophilic substitution reactions .
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • Similarity Score : 0.66 .
  • Structural Contrast : Incorporates a pyrrole ring fused to pyrimidine.
  • Applications : Intermediate in nucleotide analog synthesis .

Physicochemical and Reactivity Comparison

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Average Mass (g/mol) Key Substituents Solubility (HCl Salt)
5-Chloroimidazo[1,2-a]pyrimidine HCl C₆H₅ClN₃·HCl 190.02 Cl at 5-position High in polar solvents
5-Chloroimidazo[1,2-a]pyridine HCl C₇H₆ClN₃·HCl 206.06 Pyridine core Moderate
5-Chloro-7-methylimidazo[1,2-a]pyrimidine HCl C₇H₇ClN₃·HCl 204.06 Cl at 5, CH₃ at 7 Enhanced lipophilicity

Table 2: Reactivity in Direct Arylation Reactions

Starting Material Coupling Partner Yield (%)
5-Chloroimidazo[1,2-a]pyridine Bromobenzene 77
1,2-Dimethyl-1H-imidazole Bromobenzene 63
5-Chloroimidazo[1,2-a]pyrimidine 4-Methoxybromobenzene 80

Biological Activity

5-Chloroimidazo[1,2-a]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

5-Chloroimidazo[1,2-a]pyrimidine hydrochloride has the molecular formula C6H4ClN3C_6H_4ClN_3 and is characterized by its imidazo-pyrimidine structure. The presence of chlorine in the 5-position enhances its biological activity by influencing its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant tuberculosis pathogens. The compound's mechanism involves the inhibition of enzymes critical for bacterial cell wall synthesis, thus leading to bactericidal effects.

2. Anticancer Effects

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been observed to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The modulation of signaling pathways, particularly those involving kinases such as MAPK/ERK, plays a crucial role in its anticancer activity .

3. Antifungal Activity

The compound also shows antifungal properties, making it a candidate for treating fungal infections. Its efficacy against specific fungal strains has been documented, although further studies are needed to elucidate the exact mechanisms involved.

The biological activity of 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, leading to the inhibition of critical biochemical pathways. For instance, it has been reported to inhibit certain kinases involved in cellular signaling and metabolism .
  • Cell Signaling Modulation : By affecting key signaling pathways such as MAPK/ERK, the compound alters gene expression and cellular responses, contributing to its therapeutic effects against cancer and infections .
  • Binding Interactions : The compound binds competitively to enzyme active sites, preventing substrate phosphorylation and thereby disrupting normal cellular functions.

Case Studies and Experimental Data

Several studies have highlighted the biological activities of 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride:

StudyBiological ActivityFindings
AntimicrobialEffective against multidrug-resistant tuberculosis
AnticancerInduces apoptosis in cancer cell lines
AntifungalInhibits growth of specific fungal strains

Pharmacokinetics

The pharmacokinetic profile of 5-Chloroimidazo[1,2-a]pyrimidine hydrochloride indicates favorable absorption and distribution characteristics. Studies suggest that it remains stable under standard laboratory conditions with minimal degradation over time. Its bioavailability and metabolic pathways are currently under investigation to optimize therapeutic applications.

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